7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one
Description
Properties
CAS No. |
304896-88-6 |
|---|---|
Molecular Formula |
C19H17FO3 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C19H17FO3/c1-2-5-13-10-19(21)23-18-11-15(8-9-16(13)18)22-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12H2,1H3 |
InChI Key |
GPBWGCDNEXSGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A mixture of ethyl propionylacetate (β-ketoester) and resorcinol undergoes condensation in concentrated sulfuric acid at 0–5°C for 4 hours. The acid catalyzes both keto-enol tautomerization and cyclodehydration, forming the coumarin nucleus. Subsequent hydrolysis and decarboxylation yield 7-hydroxy-4-propyl-2H-chromen-2-one.
Key parameters:
-
Molar ratio: 1:1.2 (resorcinol:β-ketoester)
-
Acid concentration: 95–98% HSO
O-Alkylation at the 7-Position
Introducing the 2-fluorobenzyl moiety to the 7-hydroxy group requires selective alkylation. Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution under mild conditions.
Optimization of Alkylation
A suspension of 7-hydroxy-4-propyl-2H-chromen-2-one (1.0 equiv) and 2-fluorobenzyl bromide (1.2 equiv) in DMF reacts with KCO (2.5 equiv) at 80°C for 16 hours. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material.
Reaction table:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 80°C |
| Time | 16 hours |
| Workup | Filtration, ethyl acetate extraction |
| Yield | 75–80% |
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes safety and efficiency. Continuous flow reactors reduce exothermic risks during Pechmann condensation, while inline UV monitoring ensures real-time quality control.
Flow Reactor Parameters
-
Residence time: 8–10 minutes
-
Temperature gradient: 5°C → 60°C (linear increase)
-
Throughput: 12 kg/hour (theoretical)
Spectroscopic Characterization
Post-synthesis validation employs advanced analytical techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Observed: [M+H] = 389.1521 (calculated for CHFO: 389.1518).
Alternative Synthetic Routes
Mitsunobu Reaction
A Mitsunobu-based approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) enables O-alkylation at ambient temperatures. However, this method incurs higher costs due to stoichiometric reagent use.
Comparison table:
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| KCO/DMF | 75–80 | 12–15 | High |
| Mitsunobu | 82–85 | 45–50 | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Variations at Position 7 and 4
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Observations:
- Halogen Effects: Fluorine at the benzyloxy group (as in the target compound) enhances metabolic stability and binding affinity compared to non-halogenated analogs. Chlorine substitution (e.g., in ) may increase steric bulk but reduce bioavailability due to higher molecular weight.
- Alkyl vs.
- Position 7 Modifications : Methoxy () or isopropoxy () groups at position 7 reduce steric hindrance compared to bulky benzyloxy substituents, possibly affecting receptor interactions.
Spectroscopic and Crystallographic Characterization
- NMR/HRMS : All compounds in Table 1 were validated via ¹H NMR and high-resolution mass spectrometry (HRMS), confirming substituent positions and purity.
- Crystallography : The crystal structure of 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () reveals intramolecular C–H···O interactions and π-π stacking, stabilizing the lattice. Fluorine in the target compound may introduce similar halogen bonding motifs.
Biological Activity
7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
The compound can be synthesized through various organic reactions, notably the Pechmann condensation. This reaction typically involves phenols and β-ketoesters under acidic conditions, yielding chromene derivatives with specific substitutions that influence their biological properties.
Synthetic Route Overview
- Starting Materials : 2-fluorophenol, propyl bromide, and chromen-2-one.
- Reaction Conditions : Utilization of solvents like dichloromethane or ethanol; catalysts such as potassium carbonate or sodium hydride.
- Key Steps :
- Reaction of 2-fluorophenol with a suitable electrophile.
- Formation of the chromene scaffold through cyclization.
Anticancer Properties
Recent studies have shown that derivatives of 2H-chromene exhibit significant anticancer activity, particularly through selective inhibition of tumor-associated carbonic anhydrases (CAs) IX and XII. This inhibition is crucial for targeting hypoxic tumors, which are often resistant to conventional therapies.
| Compound | Ki (µM) | Target Enzyme |
|---|---|---|
| EMAC10163b | 0.53 | hCA IX |
| EMAC10163b | 0.47 | hCA XII |
These values indicate that the compound's structural modifications can enhance selectivity and potency against specific isoforms of carbonic anhydrases, which play a role in tumor growth and metastasis .
The mechanism by which 7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one exerts its effects involves:
- Enzyme Interaction : Binding to carbonic anhydrases, disrupting their function and leading to altered pH levels in tumors.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells via caspase activation pathways, particularly affecting G2/M phase progression .
Other Biological Activities
Apart from anticancer properties, compounds within the chromene class have shown promise in other areas:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Modulating pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the chromene scaffold significantly influence biological activity. For instance:
- Substitutions at the 4-position with alkyl groups enhance lipophilicity and cellular uptake.
- Fluorine substitution at the 2-position increases binding affinity to target enzymes due to electronegativity effects .
Case Studies
- Study on Selective Inhibition : A series of derivatives were synthesized to evaluate their inhibitory effects on hCA IX and XII. The results indicated that specific substitutions could lead to a marked increase in selectivity over non-target isoforms .
- Evaluation of Anticancer Activity : In vitro assays demonstrated that certain derivatives caused significant reductions in cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells .
Q & A
Q. What are the common synthetic routes for preparing 7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one?
The synthesis typically involves nucleophilic substitution or condensation reactions. One method uses FeCl₃ as a catalyst in THF to mediate reactions between substituted phenols and ethyl phenylpropiolate derivatives, yielding chromenone scaffolds. For example, 7-hydroxy intermediates can be functionalized with a 2-fluorophenylmethoxy group via alkylation or Mitsunobu reactions. Optimization of solvent choice (e.g., THF vs. DMF) and base (e.g., K₂CO₃) is critical for improving yields .
Q. How is the compound characterized structurally after synthesis?
Standard characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of the chromenone core and substituent orientation. Intramolecular C–H···O interactions and π–π stacking (e.g., 3.5 Å interplanar distances) stabilize the crystal lattice .
Q. What preliminary biological assays are used to evaluate its activity?
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Antioxidant assays : DPPH radical scavenging or FRAP tests to assess redox activity.
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to identify IC₅₀ values. Flavone derivatives often exhibit activity via intercalation or enzyme inhibition .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.
- Molecular docking : Screens against target proteins (e.g., topoisomerases, kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with fluorophenyl groups and steric effects from the propyl chain .
Q. What challenges arise in crystallographic refinement, and how are they resolved?
- Disordered atoms : Partial occupancies (e.g., 0.947:0.053 for H/Cl in a co-crystal) are modeled using SHELXL restraints.
- Thermal motion : Anisotropic displacement parameters refine heavy atoms, while riding models handle H atoms.
- Validation tools : PLATON or CCDC Mercury check for geometric outliers and intermolecular contacts (e.g., π–π interactions at 3.5 Å) .
Q. How do conflicting spectral or crystallographic data inform mechanistic hypotheses?
Discrepancies between NMR peak assignments and crystallographic bond lengths may indicate dynamic processes (e.g., tautomerism) or solvent effects. For example, deviations in chromenone coplanarity (max. 0.205 Å) observed in X-ray data suggest torsional strain, prompting re-evaluation of synthetic conditions or DFT-based conformational analysis .
Q. What strategies improve synthetic yield in multi-step routes?
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., FeCl₃ for cyclization) enhance regioselectivity.
- Protecting groups : Temporary protection of hydroxyl groups during alkylation steps minimizes side reactions.
- Reaction monitoring : TLC or in-situ IR tracks intermediates, enabling rapid optimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
